molecular formula C22H25N5 B3094435 TLR7/8 agonist 1 CAS No. 1258457-59-8

TLR7/8 agonist 1

Cat. No.: B3094435
CAS No.: 1258457-59-8
M. Wt: 359.5
InChI Key: SDSKFWHQCNBICO-UHFFFAOYSA-N
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Description

TLR7/8 agonist 1, commonly identified as resiquimod (R848), is a synthetic imidazoquinoline compound that activates both Toll-like receptor 7 (TLR7) and TLR8. These receptors recognize viral single-stranded RNA, triggering downstream immune responses such as cytokine production (e.g., IFNα, TNFα) and dendritic cell (DC) maturation. Resiquimod has been extensively studied as a vaccine adjuvant and cancer immunotherapy agent due to its ability to enhance adaptive immunity and polarize tumor-associated macrophages (TAMs) toward an anti-tumor M1 phenotype .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 agonist 1 typically involves the construction of an imidazoquinoline scaffold, followed by various substitutions to enhance its activity. One common method involves the use of triazole tethered imidazoquinolines . The reaction conditions often include the use of anhydrous solvents like methanol and sodium methoxide, with heating at around 65°C for specific durations .

Industrial Production Methods: Industrial production methods for TLR7/8 agonists involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and stringent quality control measures to maintain consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions: TLR7/8 agonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoquinolines, which are evaluated for their TLR7/8 agonistic activity .

Scientific Research Applications

Chemistry: In chemistry, TLR7/8 agonist 1 is used as a model compound to study the structure-activity relationship of imidazoquinolines. Researchers explore different substitutions to enhance its efficacy and specificity .

Biology: In biology, this compound is used to study the activation of immune cells, particularly dendritic cells and macrophages. It helps in understanding the signaling pathways involved in innate immunity .

Medicine: In medicine, this compound is being investigated for its potential in cancer immunotherapy. It has shown promise in enhancing the efficacy of immune checkpoint inhibitors and in remodeling the tumor microenvironment .

Industry: In the pharmaceutical industry, this compound is used in the development of new vaccines and immunotherapeutic agents. Its ability to activate immune responses makes it a valuable adjuvant in vaccine formulations .

Comparison with Similar Compounds

Comparison with Similar TLR7/8 Agonists

Structural and Functional Classification

TLR7/8 agonists are categorized into two main classes:

  • Imidazoquinolines: Resiquimod (R848), imiquimod (TLR7-selective), and gardiquimod (TLR7-selective).
  • Oxoadenines: Novel compounds like Compound 7 (GSK-derived), designed for enhanced TLR7 specificity and reduced inflammatory cytokine induction .

Table 1: Key Structural and Functional Differences

Compound Class TLR Specificity EC50 (TLR7/TLR8) Key Cytokines Induced Clinical Applications
Resiquimod (R848) Imidazoquinoline TLR7/8 dual 0.25 µM (TLR7) IFNα, TNFα, IL-12 Vaccine adjuvant, cancer therapy
Gardiquimod Imidazoquinoline TLR7-selective 0.08 µM (TLR7) IFNα, mucosal IgA/IgG Mucosal vaccines
Compound 7 Oxoadenine TLR7-biased 0.081 µM (TLR7) High IFNα, low IL-12 Next-gen adjuvants
BBIQ Imidazoquinoline TLR7-selective Intermediate IFNα (lower than R848) Influenza vaccines

Potency and Cytokine Induction

  • Resiquimod vs. Gardiquimod : Gardiquimod, a TLR7-selective agonist, induces stronger mucosal IgA and IgG responses compared to R848 in intranasal vaccines, likely due to reduced TLR8-mediated inflammation . However, R848’s dual TLR7/8 activation enhances broader cytokine profiles (e.g., IL-12), critical for anti-tumor responses .
  • Resiquimod vs. Oxoadenines: Novel oxoadenines (e.g., Compound 7) demonstrate 2–4-fold higher TLR7 potency and superior IFNα induction with reduced proinflammatory cytokines (e.g., IL-6), making them safer for systemic use .
  • Resiquimod vs. Second-Generation Agonists : Compounds 558 and 574 (dual TLR7/8) show 10-fold higher potency than early analogs like 522, enhancing antibody-dependent cellular cytotoxicity (ADCC) in cancer models .

Therapeutic Efficacy

Vaccine Adjuvants:

  • R848 and gardiquimod both outperform cholera toxin (CT) in mucosal immunity, but gardiquimod’s TLR7 selectivity minimizes toxicity .
  • Oxoadenines induce robust Th1 responses with lower reactogenicity, positioning them as next-generation adjuvants .

Cancer Immunotherapy:

  • R848-loaded nanoparticles polarize TAMs to M1 with an EC50 of 14.1 nM, surpassing TLR7/8-specific agonists (e.g., motolimod) in potency .
  • In murine lung cancer, R848 synergizes with anti-PD-1, achieving 60% tumor regression vs. 20% with monotherapy .

Toxicity and Delivery Challenges

  • Resiquimod: Rapid systemic clearance (t1/2 = 10 h) and inflammatory side effects limit intravenous use. Sustained-release formulations (e.g., TransCon TLR7/8 Agonist) extend t1/2 to 250 h, reducing peak plasma concentrations by 100-fold .
  • Oxoadenines and Second-Gen Agonists : Structural modifications reduce proinflammatory cytokine release (e.g., IL-6, TNFα), addressing R848’s toxicity limitations .

Biological Activity

TLR7/8 agonist 1, a synthetic compound designed to activate Toll-like receptors (TLRs) 7 and 8, plays a significant role in modulating immune responses, particularly in the context of viral infections and cancer therapy. This article synthesizes findings from recent studies, highlighting the biological activity of this compound, its mechanism of action, and its therapeutic potential.

Activation of Immune Cells

TLR7 and TLR8 are expressed predominantly on antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages. Upon activation by agonists like this compound, these receptors trigger signaling pathways that lead to the production of pro-inflammatory cytokines and the maturation of immune cells. This process enhances both innate and adaptive immune responses.

  • Cytokine Production : TLR7/8 agonists have been shown to induce the production of key cytokines such as IFN-α, TNF-α, and IL-12, which are crucial for activating natural killer (NK) cells and T cells .

Case Studies

HIV Activation : A study demonstrated that novel TLR7/8 agonists, including D018 and C142, effectively activated latent HIV-1 reservoirs in vitro. The agonists were tested on peripheral blood mononuclear cells (PBMCs) from patients with controlled HIV-1 infection. Results indicated that D018 had an EC50 of 70 nM for stimulating p24 production, significantly outperforming other known agonists like GS9620 .

Cancer Therapy : In a phase 1 clinical trial involving patients with cutaneous T-cell lymphoma (CTCL), topical application of resiquimod (a TLR7/8 agonist) led to a clinical improvement in 92% of participants. The treatment resulted in a reduction of malignant T-cell clones and was associated with increased cytokine production by CD4+ T cells .

Efficacy in Cancer Treatment

TLR7/8 agonists have shown promise as immunotherapeutic agents in various cancer models. They can reprogram the tumor microenvironment by converting M2 macrophages into M1 macrophages, enhancing antitumor immunity .

Table: Summary of Clinical Findings

Study TypeConditionAgonist UsedClinical Outcome
Phase 1 TrialCutaneous T-cell lymphomaResiquimod92% clinical improvement; reduced malignancy
In Vitro StudyHIV-1 latency activationD018EC50 = 70 nM for p24 production

Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of TLR7/8 agonists shows that modifications to their chemical structure can enhance potency and selectivity. For instance, variations in the alkyl linker length significantly affect receptor activation efficacy .

Challenges and Future Directions

Despite promising results, challenges remain in optimizing the efficacy of TLR7/8 agonists while minimizing potential toxicities. Ongoing research is focused on developing delivery systems that enhance the stability and bioavailability of these compounds. For example, acidic pH-responsive nanoparticles have been developed to improve the delivery of TLR7/8 agonists in cancer immunotherapy settings .

Q & A

Basic Research Questions

Q. What structural and functional characteristics enable TLR7/8 agonist 1 to act as a dual receptor agonist?

this compound is an imidazoquinoline derivative with distinct structural features, including a heterocyclic aromatic core, which facilitates binding to both TLR7 and TLR7. Its dual agonism is supported by EC50 values of 50 nM (TLR7) and 55 nM (TLR8) in primary screens, as determined via HEK293 cell-based assays . The compound’s ability to covalently conjugate with fluorescent probes (e.g., FITC, rhodamine B) without significant loss of activity enables its use in receptor localization studies . Researchers should validate binding kinetics using surface plasmon resonance (SPR) or competitive inhibition assays to confirm specificity.

Q. What are the recommended protocols for preparing and administering this compound in vitro?

For in vitro use, dissolve this compound in DMSO at 10 mg/mL (27.82 mM) with brief low-frequency sonication and heating to 45°C. Avoid prolonged storage of reconstituted DMSO solutions (>1 month) to prevent oxidation. In cell culture, use working concentrations of 1–100 nM, titrated based on target receptor activation (e.g., IL-12 secretion in dendritic cells). Store lyophilized powder at 2–8°C under inert gas and protect from light to maintain stability .

Advanced Research Questions

Q. How does this compound modulate the tumor microenvironment in preclinical models?

In syngeneic tumor models, intratumoral injection of this compound induces Th1 polarization, enhances NK cell activity, and promotes CD8+ T cell infiltration via IFNγ and IL-12 secretion . For example, in pancreatic ductal adenocarcinoma (PDAC) models, it reduces tumor growth by 40–60% compared to controls. Researchers should combine flow cytometry (e.g., CD8+ T cell quantification) with multiplex cytokine assays (e.g., Luminex) to profile immune activation. Note that efficacy may vary depending on tumor TLR7/8 expression levels .

Q. What strategies enhance the localized delivery and retention of this compound in solid tumors?

Polymeric nanoparticle formulations (e.g., PEG-PLGA conjugates) improve retention at injection sites and increase dendritic cell uptake by 4-fold compared to free agonists. In vivo biodistribution studies using radiolabeled this compound show sustained release over 20 days in draining lymph nodes, critical for prolonged immune activation . For clinical translation, phase 1/2 trials (e.g., transcendIT-101) use a prodrug (TransCon TLR7/8 Agonist) with intratumoral administration to minimize systemic exposure and adverse events .

Q. How can researchers address discrepancies in reported EC50 values for this compound?

Discrepancies in EC50 values (e.g., 20 nM for TLR7 in vs. 50 nM in ) may arise from differences in assay systems (e.g., primary immune cells vs. HEK293 transfectants). To resolve this, perform side-by-side comparisons using standardized protocols, such as NF-κB luciferase reporter assays in identical cell lines. Additionally, validate functional outcomes (e.g., cytokine secretion) across models to confirm bioactivity .

Q. Methodological Considerations

Q. What in vivo models are optimal for evaluating the anti-tumor efficacy of this compound?

Use immunocompetent murine models (e.g., CT26 colon carcinoma or B16-F10 melanoma) to assess adaptive immune responses. For pancreatic cancer, genetically engineered KRAS/TP53-mutant models (e.g., R211 cells) recapitulate human tumor microenvironments and allow longitudinal analysis of proliferation/apoptosis via Incucyte Zoom imaging . Combine this compound with checkpoint inhibitors (e.g., anti-PD-1) to study synergy, as seen in preclinical melanoma models .

Q. How can this compound be used to study neuroinflammatory responses?

In CNS studies, combine this compound with poly-thymidine oligonucleotides (pT-ODNs) to amplify TLR7-dependent cytokine production in glial cells. This synergy enhances IFNα and CXCL10 secretion, which can be quantified via qRT-PCR or ELISA. Note that pT-ODNs may alter endosomal trafficking of TLR7, necessitating confocal microscopy for receptor localization .

Q. Data Analysis and Validation

Q. What biomarkers should be monitored to assess this compound activity in clinical trials?

Key biomarkers include serum levels of IFNα, IL-12, and IFNγ, measured via electrochemiluminescence (ECL) assays. In tumor biopsies, assess CD8+ T cell density and PD-L1 expression via immunohistochemistry. Pharmacodynamic analyses in the transcendIT-101 trial correlate drug exposure with tumor-infiltrating lymphocyte (TIL) counts and RECIST v1.1 response criteria .

Q. How do this compound responses differ between human and murine immune cells?

Human peripheral blood monocytes show reduced TLR7/8 mRNA expression under chronic inflammation, altering agonist responsiveness. In contrast, murine models exhibit robust IL-12 and TNFα secretion post-stimulation. Cross-species comparisons should use primary cells from both sources and account for differences in endosomal TLR trafficking .

Q. Contradictory Findings

Q. Why does this compound show variable efficacy in autoimmune vs. cancer models?

In lupus models, TLR7/8 hyperactivation exacerbates disease, whereas in cancer, it enhances anti-tumor immunity. This dichotomy highlights context-dependent signaling: autoimmune models prioritize NF-κB-driven inflammation, while cancer models rely on IFNγ-mediated cytotoxic responses. Use conditional TLR7/8 knockout mice to dissect pathway-specific effects .

Properties

IUPAC Name

1-[[4-(aminomethyl)phenyl]methyl]-2-butylimidazo[4,5-c]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5/c1-2-3-8-19-26-20-21(17-6-4-5-7-18(17)25-22(20)24)27(19)14-16-11-9-15(13-23)10-12-16/h4-7,9-12H,2-3,8,13-14,23H2,1H3,(H2,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSKFWHQCNBICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=CC=CC=C4N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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